

a detailed analysis of the structure-activity relationship of the Celesticetin molecule

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Compound of Interest

Compound Name: Celesticetin

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Celesticetin: A Detailed Analysis of its Structure-Activity Relationship

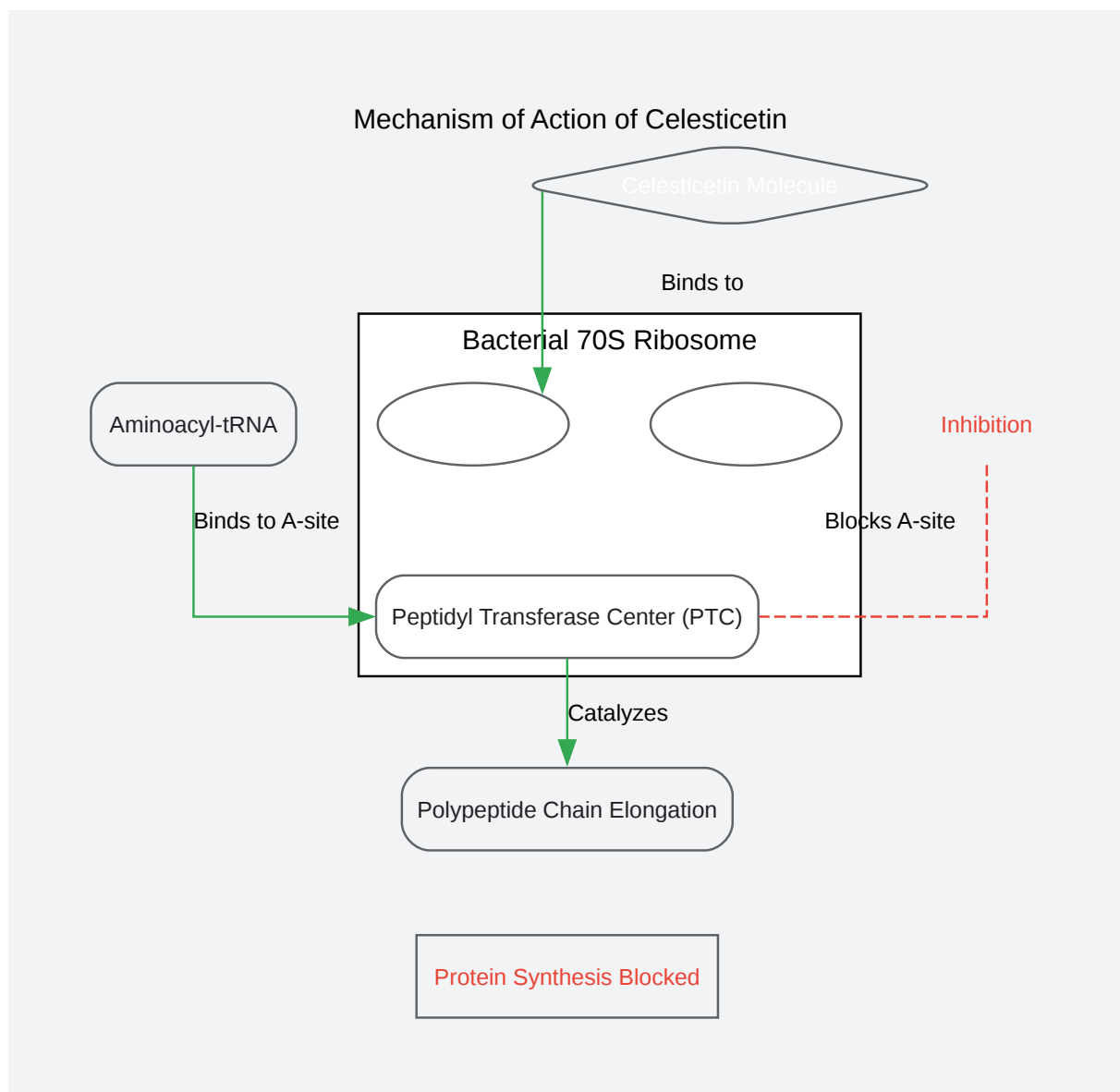
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that are potent inhibitors of bacterial protein synthesis.[1] Produced by the actinomycete *Streptomyces caelestis*, **Celesticetin** shares a common mechanism of action with its more clinically prevalent cousin, lincomycin, by targeting the bacterial ribosome.[2] This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the **Celesticetin** molecule, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated biological pathways and research workflows.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Celesticetin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1] Specifically, it targets the peptidyl transferase center (PTC), the site responsible for the formation of peptide bonds between amino acids.[2] By occupying this critical site, **Celesticetin** sterically hinders the proper positioning of aminoacyl-tRNAs, thus aborting the elongation of the polypeptide chain.[2]

The following diagram illustrates the inhibitory action of **Celesticetin** on the bacterial ribosome:



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References

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- 2. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
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